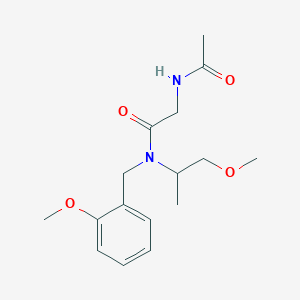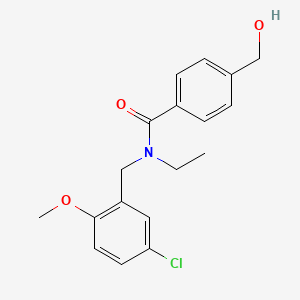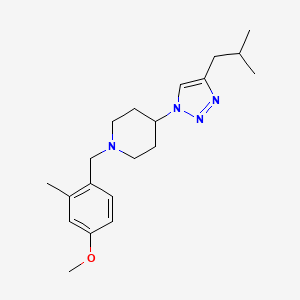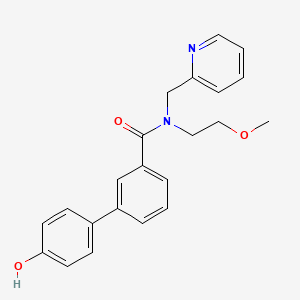![molecular formula C20H23NO4 B5906448 N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide](/img/structure/B5906448.png)
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenoxy group, and a benzamide group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclohexyl intermediate: This step involves the reduction of a cyclohexanone derivative to form the corresponding cyclohexanol.
Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction between the cyclohexanol intermediate and 4-methoxyphenol, forming the methoxyphenoxy-cyclohexanol intermediate.
Formation of the benzamide group: The final step involves the reaction of the methoxyphenoxy-cyclohexanol intermediate with benzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the synthesis of pharmaceuticals.
These compounds share some structural similarities but differ in their specific functional groups and applications. This compound is unique due to its combination of a cyclohexyl group, a methoxyphenoxy group, and a benzamide group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]-4-(4-methoxyphenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-15-10-12-17(13-11-15)25-16-8-6-14(7-9-16)20(23)21-18-4-2-3-5-19(18)22/h6-13,18-19,22H,2-5H2,1H3,(H,21,23)/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYRSSSKTPPPQJ-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CCCC[C@@H]3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906382.png)


![1-benzoyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B5906407.png)
![N-[3-(2-ethylphenoxy)propyl]-N,2,4-trimethylpyrimidine-5-carboxamide](/img/structure/B5906413.png)
![(2-methoxyethyl){[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}(2-thienylmethyl)amine](/img/structure/B5906419.png)


![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B5906445.png)
![6-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5906446.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5906449.png)
![N-[3-(allyloxy)benzyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5906452.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906463.png)
